6-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
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Overview
Description
6-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a chlorine atom at the 6th position, a hydroxyl group at the 4th position, a trifluoromethyl group at the 8th position, and a carboxylic acid group at the 3rd position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid can be achieved through multi-step reactions involving the introduction of the chlorine, hydroxyl, trifluoromethyl, and carboxylic acid groups onto the quinoline ring. One common method involves the use of starting materials such as 4-hydroxyquinoline and trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
6-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, leading to inhibition of microbial growth or other biological effects. The exact molecular pathways involved may vary depending on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid: Similar structure but lacks the chlorine atom at the 6th position.
4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid ethyl ester: Similar structure but has an ethyl ester group instead of the carboxylic acid group.
Uniqueness
The presence of the chlorine atom at the 6th position and the trifluoromethyl group at the 8th position enhances its reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
6-chloro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO3/c12-4-1-5-8(7(2-4)11(13,14)15)16-3-6(9(5)17)10(18)19/h1-3H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKWPZLOGPVESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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